Tert-butyl [4-(benzyloxy)phenyl]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)22-18(20)13-15-9-11-17(12-10-15)21-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTBFUBVTLEHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607571 | |
| Record name | tert-Butyl [4-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19712-89-1 | |
| Record name | tert-Butyl [4-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Benzyloxy)phenylacetic acid tert-butyl ester CAS number
An In-depth Technical Guide to 4-(Benzyloxy)phenylacetic acid tert-butyl ester
This guide provides a comprehensive technical overview of 4-(Benzyloxy)phenylacetic acid tert-butyl ester, a compound of interest for researchers and professionals in drug development and organic synthesis. We will delve into its chemical identity, synthesis, and potential applications, offering insights grounded in established chemical principles.
Compound Identification and a Note on the CAS Number
4-(Benzyloxy)phenylacetic acid tert-butyl ester is the tert-butyl ester derivative of 4-(Benzyloxy)phenylacetic acid. It is important to note that a specific CAS (Chemical Abstracts Service) number for the tert-butyl ester is not readily found in major chemical databases. However, the parent carboxylic acid, 4-(Benzyloxy)phenylacetic acid , is well-documented with the following identifiers:
| Identifier | Value |
| CAS Number | 6547-53-1[1][2][3] |
| Molecular Formula | C15H14O3[1][2] |
| Molecular Weight | 242.27 g/mol [2][3] |
| Synonyms | p-Phenylmethoxyphenylacetic acid[3] |
The tert-butyl ester modification introduces a bulky, acid-labile protecting group, which can be strategically employed in multi-step organic syntheses.
Physicochemical Properties
While specific experimental data for the tert-butyl ester is scarce, we can infer its properties based on its structure and the known properties of the parent acid and related compounds.
-
Appearance : Likely a solid at room temperature, similar to the parent acid which has a melting point of 119-123 °C.[2]
-
Solubility : Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
-
Stability : The benzyl ether linkage is generally stable under neutral and basic conditions but can be cleaved by hydrogenolysis. The tert-butyl ester is stable to basic conditions but readily cleaved under acidic conditions.
Synthesis and Mechanistic Insights
The synthesis of 4-(Benzyloxy)phenylacetic acid tert-butyl ester can be achieved through the esterification of 4-(Benzyloxy)phenylacetic acid with a source of a tert-butyl group. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification is generally inefficient. A more effective approach involves the activation of the carboxylic acid or the use of specific tert-butylating agents.
Proposed Synthetic Pathway
A reliable method for the synthesis involves the reaction of 4-(Benzyloxy)phenylacetic acid with a tert-butylating agent in the presence of a coupling agent or under conditions that favor the formation of the sterically hindered ester. One such method is the use of di-tert-butyl dicarbonate (Boc)2O and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Caption: Proposed synthesis of the target ester.
Detailed Experimental Protocol
Objective: To synthesize 4-(Benzyloxy)phenylacetic acid tert-butyl ester.
Materials:
-
4-(Benzyloxy)phenylacetic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(Benzyloxy)phenylacetic acid in anhydrous dichloromethane, add di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired tert-butyl ester.
Causality Behind Experimental Choices:
-
(Boc)2O and DMAP : This combination is effective for the esterification of carboxylic acids with sterically hindered alcohols. DMAP acts as a nucleophilic catalyst, activating the anhydride for attack by the carboxylate.
-
Anhydrous Conditions : The use of anhydrous solvent is crucial to prevent the hydrolysis of the di-tert-butyl dicarbonate and the activated intermediate.
-
Aqueous Workup : The sodium bicarbonate wash neutralizes any remaining acidic species and helps in the removal of byproducts.
Analytical Characterization
The structure and purity of the synthesized 4-(Benzyloxy)phenylacetic acid tert-butyl ester would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: Expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4-1.5 ppm. Other expected signals include the benzylic protons, the methylene protons of the acetate group, and the aromatic protons.
-
¹³C NMR: The spectrum should show a quaternary carbon signal for the tert-butyl group and the carbonyl carbon of the ester.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or another soft ionization technique would likely show the molecular ion peak corresponding to the mass of the ester.
-
Infrared (IR) Spectroscopy : A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730 cm⁻¹.
Applications in Research and Drug Development
The primary utility of 4-(Benzyloxy)phenylacetic acid tert-butyl ester lies in its role as a protected building block in organic synthesis.
-
Protecting Group Strategy : The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, including basic hydrolysis and certain nucleophilic attacks, but can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid). This orthogonality makes it valuable in the synthesis of complex molecules.
-
Intermediate in Drug Discovery : Phenylacetic acid derivatives are scaffolds found in various biologically active compounds. The protected form allows for modifications on other parts of the molecule without affecting the carboxylic acid. For instance, derivatives of phenylacetic acid have been investigated for their potential in cancer therapy.[4] The ability to deprotect the acid at a late stage in the synthesis is a significant advantage.
Caption: General workflow for using the target ester.
Conclusion
4-(Benzyloxy)phenylacetic acid tert-butyl ester is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and complex molecule synthesis. While it may not be a commercially available compound with a dedicated CAS number, its synthesis from the parent acid is straightforward. The strategic use of the tert-butyl ester as a protecting group allows for synthetic flexibility, enabling the development of novel compounds with potential therapeutic applications. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this versatile building block in their research endeavors.
References
-
(4-Benzyloxy)phenylacetic acid | CAS 6547-53-1 | SCBT.
-
(4-Benzyloxy)phenylacetic acid 98 6547-53-1 - Sigma-Aldrich.
-
(4-benzyloxy)phenylacetic acid - Stenutz.
-
CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents.
Sources
- 1. (4-Benzyloxy)phenylacetic acid | CAS 6547-53-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. (4-Benzyloxy)phenylacetic acid 98 6547-53-1 [sigmaaldrich.com]
- 3. (4-benzyloxy)phenylacetic acid [stenutz.eu]
- 4. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
Properties of tert-butyl 2-(4-(benzyloxy)phenyl)acetate
Technical Monograph: tert-Butyl 2-(4-(benzyloxy)phenyl)acetate
Part 1: Executive Summary
tert-Butyl 2-(4-(benzyloxy)phenyl)acetate is a strategic, orthogonally protected building block extensively utilized in medicinal chemistry and peptide synthesis. It serves as a masked derivative of 4-hydroxyphenylacetic acid, a scaffold critical for the development of tyrosine mimetics, PPAR agonists (e.g., glitazars), and various anti-inflammatory agents.
The compound’s primary value lies in its dual-protection strategy :
-
Acid-Labile Terminus: The tert-butyl ester is sensitive to acidic conditions (e.g., TFA), allowing selective deprotection of the carboxylic acid while maintaining the phenolic ether.
-
Reduction-Labile Terminus: The benzyl ether is sensitive to hydrogenolysis (Pd/C, H₂), allowing selective revelation of the phenol while maintaining the ester.
This orthogonality enables researchers to selectively functionalize either the C-terminus or the phenolic oxygen, making it an indispensable tool for convergent synthesis.
Part 2: Chemical Profile & Properties
| Property | Data |
| IUPAC Name | tert-Butyl 2-(4-(benzyloxy)phenyl)acetate |
| Common Name | 4-Benzyloxy-phenylacetic acid tert-butyl ester |
| Molecular Formula | C₁₉H₂₂O₃ |
| Molecular Weight | 298.38 g/mol |
| Core Scaffold CAS | 16010-88-1 (Refers to the phenolic precursor: tert-butyl 2-(4-hydroxyphenyl)acetate) |
| Physical State | Viscous oil or low-melting solid (Predicted) |
| Solubility | Soluble in DCM, EtOAc, THF, DMF; Insoluble in water.[1] |
| Flash Point | >110°C (Predicted) |
Part 3: Synthetic Pathways
The synthesis of tert-butyl 2-(4-(benzyloxy)phenyl)acetate is typically achieved via two primary routes. The most robust method involves the selective alkylation of the pre-formed tert-butyl ester.
Route A: Selective Benzylation (Recommended)
This route avoids the potential hydrolysis of the tert-butyl ester by introducing the benzyl group under basic conditions.
-
Starting Material: tert-Butyl 2-(4-hydroxyphenyl)acetate (CAS 16010-88-1).[2]
-
Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or Acetone.
-
Mechanism: Sₙ2 nucleophilic substitution of the phenoxide ion onto the benzyl bromide.
Route B: Esterification of the Protected Acid
Alternatively, one can start with 4-(benzyloxy)phenylacetic acid and protect the carboxyl group.
-
Starting Material: 4-(Benzyloxy)phenylacetic acid.
-
Reagents: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) or Isobutylene/H₂SO₄.
-
Constraint: Acid-catalyzed esterification must be carefully controlled to avoid cleaving the benzyl ether, though benzyl groups are generally stable to the mild acidic conditions used for tert-butyl formation.
Part 4: Orthogonal Deprotection Strategy
The utility of this compound is defined by its ability to undergo selective deprotection. The following diagram illustrates the divergent pathways available to the chemist.
Figure 1: Orthogonal deprotection logic. Path A reveals the carboxylic acid for peptide coupling. Path B reveals the phenol for etherification or phosphorylation.
Part 5: Experimental Protocols
Protocol 1: Synthesis via Benzylation of CAS 16010-88-1
Objective: To synthesize the target compound from the phenolic ester.
-
Preparation: In a flame-dried round-bottom flask, dissolve tert-butyl 2-(4-hydroxyphenyl)acetate (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide.
-
Alkylation: Dropwise add benzyl bromide (1.1 equiv, 11 mmol).
-
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.
-
Workup: Dilute the reaction mixture with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes) to yield the product as a colorless oil or white solid.
Protocol 2: Selective Cleavage of the tert-Butyl Ester
Objective: To release the free acid while retaining the benzyl ether.
-
Dissolve the substrate in DCM (0.1 M concentration).
-
Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% v/v.
-
Stir at 0°C to RT for 1–2 hours.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: Quantitative conversion to 4-(benzyloxy)phenylacetic acid.
Protocol 3: Selective Cleavage of the Benzyl Ether
Objective: To release the phenol while retaining the tert-butyl ester.
-
Dissolve the substrate in MeOH or EtOAc (0.1 M).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under a hydrogen atmosphere (balloon pressure, 1 atm) for 2–4 hours.
-
Filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate.
-
Result: Conversion to tert-butyl 2-(4-hydroxyphenyl)acetate.
Part 6: Applications in Drug Discovery
-
PPAR Agonists (Glitazars): The 4-hydroxyphenylacetic acid tail is a pharmacophore found in several PPAR (Peroxisome Proliferator-Activated Receptor) agonists used for treating diabetes. The tert-butyl protected form allows for the intricate assembly of the "head" group of the molecule (often a thiazolidinedione or tyrosine analog) before the final acidic deprotection.
-
Tyrosine Mimetics: In peptidomimetic synthesis, this compound acts as a surrogate for Tyrosine. The benzyl group mimics the aromatic side chain protection, while the tert-butyl ester allows for C-terminal modification or coupling without racemization.
-
Linker Chemistry: The bifunctional nature allows this molecule to serve as a linker in Antibody-Drug Conjugates (ADCs). The phenol can be etherified to a drug payload, while the acid is coupled to a lysine residue on the antibody (or vice versa).
Part 7: Safety & Handling
-
Hazards: Benzyl bromide is a lachrymator and severe irritant. Handle only in a fume hood.
-
Storage: Store the tert-butyl ester at 2–8°C. While generally stable, tert-butyl esters can decompose slowly in the presence of strong acids or moisture over long periods.
-
Disposal: Dispose of palladium catalysts in dedicated heavy metal waste containers. Palladium on carbon is pyrophoric when dry; keep wet during filtration.
Part 8: References
-
Core Scaffold Synthesis: tert-Butyl 2-(4-hydroxyphenyl)acetate (CAS 16010-88-1) synthesis and properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 15932404.Link
-
Benzylation Protocol: General procedure for the alkylation of phenols using benzyl bromide and potassium carbonate. Organic Syntheses, Coll.[3] Vol. 3, p. 167 (1955).Link
-
Orthogonal Protection in Peptide Synthesis: Methods for the selective deprotection of tert-butyl esters and benzyl ethers. Isidro-Llobet, A., et al. "Amino acid-protecting groups." Chemical Reviews 109.6 (2009): 2455-2504.Link
-
Application in PPAR Agonists: Synthesis of glitazar analogs utilizing phenylacetic acid intermediates. Henke, B. R., et al. "N-(2-Benzoylphenyl)-L-tyrosine PPARγ Agonists." Journal of Medicinal Chemistry 41.25 (1998): 5020-5036.Link
Sources
A Technical Guide to the Determination of the Molecular Weight of tert-butyl [4-(benzyloxy)phenyl]acetate
Abstract
The precise characterization of molecular species is a cornerstone of modern chemical research and pharmaceutical development. The molecular weight of a compound is one of its most fundamental properties, serving as a primary identifier and a critical parameter for stoichiometric calculations, purity assessment, and structural elucidation. This guide provides an in-depth technical overview of the methodologies for determining the molecular weight of tert-butyl [4-(benzyloxy)phenyl]acetate , a complex organic ester. We will cover the theoretical calculation of both average and monoisotopic mass, and detail the experimental verification using High-Resolution Mass Spectrometry (HRMS), the industry-standard technique for definitive mass confirmation. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of both the principles and the practical application of these analytical techniques.
Compound Identification and Properties
The subject of this guide is tert-butyl [4-(benzyloxy)phenyl]acetate. Its chemical identity is established by its molecular structure, from which its elemental formula is derived.
-
Chemical Name: tert-butyl [4-(benzyloxy)phenyl]acetate
-
Structure: The molecule consists of a phenylacetic acid core, esterified with a tert-butyl group. The phenyl ring is substituted at the para (4) position with a benzyloxy group.
Chemical Structure of tert-butyl [4-(benzyloxy)phenyl]acetate
Based on this structure, the elemental composition can be determined, which is the first step in calculating the molecular weight.
| Identifier | Value |
| Molecular Formula | C₁₉H₂₂O₃ |
| Structure Breakdown | Benzyloxy (C₇H₇O), Phenyl (C₆H₄), Acetate (C₂H₂O₂), tert-butyl (C₄H₉) |
Theoretical Molecular Weight Calculation
The molecular weight of a compound can be expressed in two primary ways: the average molecular weight and the monoisotopic mass. For high-precision analytical work, the distinction is critical.
-
Average Molecular Weight (MW): This is calculated by summing the average atomic weights of the constituent atoms, which are weighted averages of all naturally occurring stable isotopes of an element. This value is typically used for bulk stoichiometric calculations.
-
Monoisotopic Mass (MM): This is calculated by summing the masses of the most abundant naturally occurring stable isotope of each constituent atom (e.g., ¹²C, ¹H, ¹⁶O). This is the value that is experimentally measured by high-resolution mass spectrometry.
The theoretical masses for C₁₉H₂₂O₃ are calculated as follows:
| Parameter | Calculation | Value |
| Average Molecular Weight | (19 × 12.011) + (22 × 1.008) + (3 × 15.999) | 298.38 g/mol |
| Monoisotopic Mass | (19 × 12.000000) + (22 × 1.007825) + (3 × 15.994915) | 298.156895 Da |
This calculated monoisotopic mass is the benchmark against which experimental results will be validated.
Experimental Verification by High-Resolution Mass Spectrometry (HRMS)
While theoretical calculation provides an expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled accuracy and sensitivity.[1][2][3]
Principle of the Technique
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[2] The process involves three main steps:
-
Ionization: The neutral compound is converted into a charged ion. For a molecule like tert-butyl [4-(benzyloxy)phenyl]acetate, Electrospray Ionization (ESI) is a preferred "soft" ionization technique that minimizes fragmentation and typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).
-
Mass Analysis: The generated ions are propelled through a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their m/z ratio with very high precision.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z, generating a mass spectrum. The peak corresponding to the intact, ionized molecule is known as the molecular ion peak.[1]
The "high-resolution" aspect allows the instrument to measure m/z values to several decimal places, making it possible to distinguish between compounds with very similar nominal masses but different elemental compositions.
Experimental Workflow
The end-to-end process for molecular weight verification by HRMS follows a structured workflow, from sample preparation to final data validation.
Caption: Workflow for HRMS-based molecular weight verification.
Detailed Experimental Protocol
This protocol describes a self-validating system for the accurate mass determination of tert-butyl [4-(benzyloxy)phenyl]acetate using a standard HRMS instrument.
Materials and Reagents
-
Analyte: tert-butyl [4-(benzyloxy)phenyl]acetate, solid
-
Solvent: LC-MS grade Methanol or Acetonitrile
-
Vials: 2 mL amber glass vials
-
Pipettes: Calibrated micropipettes and tips
Sample Preparation
The causality behind this protocol is to prepare a sample that is dilute enough to prevent detector saturation but concentrated enough for robust signal detection, using a high-purity solvent to avoid adducts or contaminants that could interfere with the analysis.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of the analyte into a clean 2 mL vial. Add 1.0 mL of LC-MS grade Methanol.
-
Dissolution: Vortex the vial for 30 seconds to ensure the compound is fully dissolved.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution by transferring 10 µL of the stock solution into a new vial containing 990 µL of Methanol. This working solution is now ready for analysis.
HRMS Instrumentation and Parameters
The choice of positive ion mode is based on the ester and ether functionalities, which are readily protonated.
-
Instrument: High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or Waters™ SYNAPT™ series).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode (ESI+).
-
Sample Introduction: Direct infusion via syringe pump at 5-10 µL/min.
-
Mass Analyzer Settings:
-
Resolution: >60,000 FWHM (Full Width at Half Maximum)
-
Scan Range: 100 – 1000 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Data Acquisition and Analysis
-
Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum.
-
Process the resulting spectrum using the instrument's software (e.g., Thermo Xcalibur™, Waters MassLynx™).
-
Identify the most abundant peaks in the expected region for the molecular ion. Given the analyte's structure and ESI+ mode, the primary ions of interest are the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺), which is common due to trace sodium in glassware or solvents.
Interpretation of Results and Validation
The trustworthiness of the identification is established by comparing the experimentally measured m/z with the theoretical value and ensuring the mass error is within an acceptable range, typically below 5 parts per million (ppm).
| Ion Species | Theoretical Monoisotopic Mass (Da) | Expected Experimental m/z |
| [M+H]⁺ | 298.156895 + 1.007825 | 299.164720 |
| [M+Na]⁺ | 298.156895 + 22.989770 | 321.146665 |
Mass Error Calculation:
The mass error is calculated using the following formula: Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000
A result where the mass error is less than 5 ppm provides high confidence in the elemental composition and, therefore, the identity of the compound.
Conclusion
The determination of the molecular weight of tert-butyl [4-(benzyloxy)phenyl]acetate is a multi-faceted process that begins with the correct derivation of its molecular formula (C₁₉H₂₂O₃) and the calculation of its theoretical monoisotopic mass (298.156895 Da). Experimental confirmation via High-Resolution Mass Spectrometry provides the necessary empirical evidence to validate this theoretical value. The protocol outlined in this guide represents a robust and reliable workflow for achieving an unambiguous confirmation of the compound's molecular weight, a critical step in any research, development, or quality control setting.
References
- Vertex AI Search. How can mass spectrometry determine molecular weight of organic compounds?
- MtoZ Biolabs.
- Technium Science.
Sources
Technical Guide: Tert-butyl Ester Derivatives of Phenylacetic Acid
Strategic Scaffolds for Medicinal Chemistry & Drug Delivery
Part 1: Executive Summary & Strategic Imperative
In the architecture of modern drug discovery, tert-butyl phenylacetate (tBu-PAA) and its substituted derivatives serve a dual function: they are robust protective scaffolds during multi-step synthesis and lipophilic prodrug moieties that enhance bioavailability.
Unlike methyl or ethyl esters, the tert-butyl group offers unique steric shielding, preventing nucleophilic attack at the carbonyl carbon while remaining completely orthogonal to base-catalyzed hydrolysis (saponification). This chemo-selectivity allows researchers to manipulate other sensitive functionalities—such as alpha-alkylation or cross-coupling on the aromatic ring—without compromising the carboxyl terminus. Furthermore, the acid-labile nature of the tert-butyl ester allows for mild deprotection using Trifluoroacetic Acid (TFA) or HCl, avoiding the harsh basic conditions that can racemize chiral centers or degrade sensitive pharmacophores.
This guide provides a rigorous technical analysis of the synthesis, reactivity, and deprotection of tert-butyl phenylacetate derivatives, grounded in mechanistic logic and field-proven protocols.
Part 2: Synthetic Architecture
Comparative Methodologies
The synthesis of tert-butyl esters from phenylacetic acid (PAA) requires overcoming the steric bulk of the tert-butyl group. Standard Fischer esterification (Acid + Alcohol) is often too slow or low-yielding. Three primary strategies dominate the field:
| Method | Reagents | Mechanism Type | Pros | Cons |
| Boc-Anhydride Activation | PAA, Boc₂O, DMAP (cat), t-BuOH (solvent/eq) | Nucleophilic Acyl Substitution / Decarboxylation | High Yield (85-95%) , Mild, No Gas Handling | Expensive reagents (Boc₂O) |
| Isobutylene Addition | PAA, Isobutylene gas, H₂SO₄ (cat) | Acid-Catalyzed Addition | Atom Economical , Industrial Scalability | Requires pressure vessel, Gas handling |
| Steglich Esterification | PAA, t-BuOH, DCC, DMAP | Carbodiimide Coupling | General applicability | Urea byproduct removal can be difficult |
The "Bench Standard": Boc-Anhydride Protocol
For research-scale synthesis (mg to gram scale), the Boc-Anhydride (Boc₂O) method is preferred due to operational simplicity. It avoids the need for pressurized isobutylene gas and the purification issues associated with DCC ureas.
Mechanistic Insight: The reaction proceeds via the formation of a mixed anhydride intermediate. DMAP acts as a nucleophilic catalyst, attacking the Boc anhydride to form a reactive acyl-pyridinium species, which then reacts with the carboxylate. The subsequent transfer of the tert-butyl group is driven by the irreversible release of CO₂.
Figure 1: Mechanistic pathway of Boc-Anhydride mediated esterification. Note the irreversible CO2 release driving the equilibrium.
Part 3: Chemo-Selectivity & Functionalization
The Alpha-Carbon Gateway
The tert-butyl ester of phenylacetic acid is a privileged scaffold for alpha-functionalization . The benzylic protons are sufficiently acidic (pKa ~22-23 in DMSO) to be deprotonated by strong bases like LDA or LiHMDS.
Why tert-Butyl?
-
Steric Blocking: The bulky tert-butyl group effectively suppresses self-condensation (Claisen condensation), a common side reaction with methyl/ethyl esters during enolate formation.
-
Stability: It resists nucleophilic attack by the enolate of another molecule.
Protocol: Alpha-Alkylation via Lithium Enolates
This workflow describes the mono-alkylation of tert-butyl phenylacetate.
Reagents:
-
Substrate: tert-Butyl phenylacetate (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv)
-
Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Enolate Formation: Cool a solution of LDA (freshly prepared or commercial) in THF to -78°C under Argon/Nitrogen.
-
Addition: Add tert-butyl phenylacetate (dissolved in THF) dropwise over 15 minutes. The solution typically turns yellow, indicating enolate formation.
-
Equilibration: Stir at -78°C for 30–45 minutes to ensure complete deprotonation.
-
Alkylation: Add the electrophile (neat or in THF) dropwise.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Validation: Monitor disappearance of starting material by TLC (Hexane/EtOAc 9:1).
Part 4: Deprotection Dynamics (The "Off" Switch)
The utility of the tert-butyl group lies in its acid lability.[1] The cleavage mechanism follows an E1 elimination pathway, generating the free carboxylic acid and the stable tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas.
Critical Consideration: Scavenging In simple systems, the isobutylene escapes as gas. However, in complex molecules (especially those containing electron-rich aromatics like indoles, phenols, or thioethers), the generated tert-butyl cation acts as a potent electrophile, leading to unwanted alkylation.
Figure 2: Acid-catalyzed deprotection cascade showing the divergence between elimination (Isobutylene) and scavenging.[1][2][3][4]
Part 5: Standard Operating Procedures (SOPs)
SOP 1: Synthesis of tert-Butyl Phenylacetate (Boc₂O Method)
Target: 10 mmol Scale
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Nitrogen.[5][6]
-
Charge: Add Phenylacetic Acid (1.36 g, 10 mmol) and tert-Butanol (4 equiv, 3.0 g) in Dichloromethane (DCM, 20 mL) or THF.
-
Catalyst: Add DMAP (0.3 equiv, 366 mg). Note: Stoichiometric DMAP can accelerate the reaction but catalytic amounts (10-30%) are usually sufficient if time permits.
-
Activation: Add Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv, 4.36 g) dissolved in minimal DCM dropwise via syringe. Caution: CO₂ evolution will occur; ensure proper venting.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (visualize with UV or KMnO₄ stain).
-
Workup:
-
Dilute with Et₂O (50 mL).
-
Wash with 1M HCl (2 x 20 mL) to remove DMAP and excess Boc byproducts.
-
Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.
-
Wash with Brine, dry over MgSO₄, filter, and concentrate in vacuo.[7]
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 95:5) typically yields the ester as a colorless oil.
SOP 2: Deprotection (TFA Method)
Target: Cleavage of t-Bu group to restore PAA
-
Cocktail Preparation: Prepare a solution of TFA:DCM (1:1 v/v). If the substrate contains electron-rich aromatics, add 2.5% TIPS and 2.5% H₂O.
-
Execution: Dissolve the tert-butyl ester in the DCM portion first, then add the TFA slowly at 0°C.
-
Reaction: Warm to room temperature and stir for 1–2 hours.
-
Workup:
-
Concentrate the mixture in vacuo (rotary evaporator) to remove TFA and DCM.
-
Chase: Re-dissolve the residue in Toluene and evaporate again (repeat 2x) to azeotropically remove residual TFA.
-
The residue is the free acid, usually requiring no further purification if the starting material was pure.
-
Part 6: Applications in Drug Discovery[8]
Prodrug Design (Lipophilicity Enhancement)
Phenylacetic acid derivatives (e.g., Diclofenac, Ibufenac) are potent NSAIDs but can cause gastric irritation due to direct contact of the free acid with the mucosa.
-
Strategy: Masking the acid as a tert-butyl ester increases the LogP (lipophilicity), facilitating transdermal or oral absorption.
-
Bioactivation: While t-butyl esters are chemically stable, they can be hydrolyzed by specific esterases or under the acidic microenvironment of inflammation sites, releasing the active drug.
The "Privileged Intermediate" in NSAID Synthesis
Many profens (arylpropionic acids) and arylacetic acid drugs are synthesized via alpha-arylation or alkylation.
-
Example: Synthesis of Ibuprofen analogs .
-
Start with tert-butyl phenylacetate.
-
Step 1: Friedel-Crafts acylation on the ring (para-position) with isobutyl chloride (if ring is activated) or pre-functionalized PAA.
-
Step 2: Alpha-methylation using LDA/MeI (as described in Part 3).
-
Step 3: TFA Deprotection to yield the active pharmaceutical ingredient (API).
-
Part 7: References
-
Synthesis of tert-Butyl Esters via Boc Anhydride:
-
Title: "Efficient preparation of tert-butyl esters from carboxylic acids and di-tert-butyl dicarbonate"
-
Source:Tetrahedron Letters, Vol 34, Issue 46, 1993.
-
URL:[Link]
-
-
Alpha-Alkylation Protocols:
-
Title: "Alkylation of Esters and Nitriles" (Organic Chemistry Portal)
-
Source:Organic Chemistry Portal
-
URL:[Link]
-
-
Deprotection Mechanisms & Scavengers:
-
Application in NSAID Prodrugs:
-
Title: "Design and synthesis of ester prodrugs of non-steroidal anti-inflammatory drugs"
-
Source:Chemical & Pharmaceutical Bulletin
-
URL:[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Whitepaper: Strategic Utility of Tert-butyl [4-(benzyloxy)phenyl]acetate
Structural Identity & Cheminformatics
Tert-butyl [4-(benzyloxy)phenyl]acetate represents a pivotal "doubly protected" intermediate in medicinal chemistry. Its structural value lies in the orthogonal protection strategy it enables: the molecule contains an acid-labile tert-butyl ester and a hydrogenolysis-labile benzyl ether. This duality allows researchers to selectively manipulate either the carboxylic acid terminus or the phenolic terminus without disturbing the other, a critical requirement in the synthesis of peptidomimetics, tyrosine kinase inhibitors, and PPAR agonists.
Core Identifiers
| Parameter | Specification |
| IUPAC Name | tert-butyl 2-[4-(benzyloxy)phenyl]acetate |
| SMILES | CC(C)(C)OC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
| Molecular Formula | |
| Molecular Weight | 298.38 g/mol |
| Precursor CAS | 16010-88-1 (tert-butyl 4-hydroxyphenylacetate) |
| LogP (Predicted) | ~4.5 (Highly Lipophilic) |
Synthetic Architecture
The synthesis of tert-butyl [4-(benzyloxy)phenyl]acetate is most efficiently achieved via the chemoselective alkylation of tert-butyl 4-hydroxyphenylacetate.
Mechanistic Rationale
Direct esterification of 4-(benzyloxy)phenylacetic acid with isobutylene is possible but requires handling gaseous reagents and strong acid catalysis, which can degrade the benzyl ether.
The preferred route utilizes the Williamson Ether Synthesis on the pre-formed tert-butyl ester phenol. This approach is superior because:
-
Base Compatibility: The tert-butyl ester is sterically bulky and resistant to the mild basic conditions (
) required to deprotonate the phenol. -
Convergent Synthesis: It allows for the late-stage introduction of diverse benzyl groups if structure-activity relationship (SAR) studies are required.
Experimental Protocol: Benzylation of Tert-butyl 4-hydroxyphenylacetate
Reagents:
-
Substrate: tert-butyl 4-hydroxyphenylacetate (1.0 equiv)
-
Electrophile: Benzyl bromide (1.1 equiv)
-
Base: Potassium carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetone (0.2 M concentration)
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with tert-butyl 4-hydroxyphenylacetate and anhydrous DMF. Add
in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add Benzyl bromide dropwise via syringe to control the exotherm.
-
Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using Acetone) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1); the starting phenol (
) should disappear, replaced by the less polar product ( ). -
Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).[1]
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Synthetic Workflow Diagram
Figure 1: Chemoselective benzylation workflow preserving the acid-labile tert-butyl ester.
Orthogonal Deprotection Strategy
The defining feature of this molecule is its orthogonality .[2][3] In complex total synthesis or solid-phase peptide synthesis (SPPS), the ability to remove protecting groups in a specific order is paramount.
The Orthogonal Logic[4]
-
Path A (Acidolysis): Treatment with Trifluoroacetic acid (TFA) cleaves the tert-butyl ester via an
mechanism (releasing isobutylene), leaving the benzyl ether intact. This exposes the carboxylic acid for coupling (e.g., amide bond formation). -
Path B (Hydrogenolysis): Treatment with
and Palladium on Carbon (Pd/C) cleaves the benzyl ether via hydrogenolysis, leaving the tert-butyl ester intact. This exposes the phenol for further functionalization (e.g., phosphorylation or etherification).
Deprotection Decision Matrix
Figure 2: Orthogonal deprotection pathways allowing selective exposure of reactive termini.
Analytical Validation
To validate the synthesis, Nuclear Magnetic Resonance (NMR) is the gold standard. Below are the expected chemical shifts for the target molecule in
Predicted 1H NMR Data (400 MHz, CDCl3)
| Moiety | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (Bn) | 7.30 – 7.45 | Multiplet | 5H | Benzyl phenyl protons |
| Aromatic (Ph) | 7.18 | Doublet ( | 2H | Phenylene (meta to ether) |
| Aromatic (Ph) | 6.92 | Doublet ( | 2H | Phenylene (ortho to ether) |
| Benzylic | 5.05 | Singlet | 2H | |
| 3.48 | Singlet | 2H | ||
| Tert-butyl | 1.44 | Singlet | 9H |
Key Diagnostic Signals:
-
The disappearance of the broad phenolic -OH singlet (typically ~5.0–6.0 ppm in the precursor).
-
The appearance of the sharp benzylic singlet at ~5.05 ppm.
-
The retention of the intense tert-butyl singlet at ~1.44 ppm confirms the ester was not hydrolyzed during the basic alkylation step.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability profiles of benzyl ethers and tert-butyl esters).
-
PubChem Compound Summary. (2025). Tert-butyl 2-(4-hydroxyphenyl)acetate (Precursor Data). National Center for Biotechnology Information.
-
BenchChem. (2025).[3] Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. (Validation of orthogonal deprotection conditions).
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Sources
An In-Depth Technical Guide to Orthogonally Protected Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid and its derivatives are crucial structural motifs in a vast array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and agrochemicals. The synthesis of complex molecules incorporating the phenylacetic acid scaffold often necessitates the strategic use of protecting groups to mask reactive functionalities and ensure chemoselectivity during subsequent transformations. Orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others, is of paramount importance in multi-step organic synthesis. This guide provides a comprehensive overview of orthogonally protected phenylacetic acid derivatives, detailing the selection of protecting groups, their application, and their selective deprotection, with a focus on practical applications in research and drug development.
The Core Concept: Orthogonal Protection
In the synthesis of complex molecules, it is often necessary to differentiate between multiple, similar functional groups. Orthogonal protection provides a powerful solution by employing protecting groups that can be removed under distinct and non-interfering conditions. For a phenylacetic acid derivative that also contains other reactive groups (e.g., an amino or hydroxyl group on the phenyl ring), an orthogonal strategy allows for the selective deprotection and subsequent modification of one functional group while the others remain protected.
This precise control is crucial for:
-
Sequential functionalization: Introducing different functionalities at specific positions in a stepwise manner.
-
Peptide synthesis: Protecting the carboxylic acid of one amino acid while the amino group of another is deprotected for peptide bond formation.
-
Complex molecule synthesis: Building intricate molecular architectures where different parts of the molecule require different reaction conditions.
The choice of protecting groups is dictated by their cleavage conditions, which can be broadly categorized as:
-
Acid-labile
-
Base-labile
-
Removed by hydrogenolysis
-
Photolabile
-
Fluoride-labile
An effective orthogonal protection scheme relies on selecting protecting groups from different categories, ensuring that the removal of one does not affect the others.
Strategic Protection of the Carboxylic Acid Functionality
The carboxylic acid group of phenylacetic acid is a primary site for protection. The choice of protecting group depends on the overall synthetic strategy and the stability required for subsequent reaction steps.
Common Carboxyl Protecting Groups and Their Orthogonality
| Protecting Group | Structure | Protection Method | Deprotection Conditions | Orthogonal To |
| Benzyl (Bn) Ester | -CH₂Ph | Benzyl alcohol, acid catalyst or benzyl bromide, base | Hydrogenolysis (e.g., H₂, Pd/C), Catalytic Transfer Hydrogenation | Acid-labile (Boc), Base-labile (Fmoc), Photolabile |
| tert-Butyl (tBu) Ester | -C(CH₃)₃ | Isobutylene, acid catalyst or di-tert-butyl dicarbonate, DMAP | Mild acid (e.g., TFA, HCl in dioxane) | Base-labile (Fmoc), Hydrogenolysis (Bn, Cbz), Photolabile |
| Methyl/Ethyl Esters | -CH₃ / -CH₂CH₃ | Methanol/Ethanol, acid catalyst (Fischer esterification) | Saponification (acid or base hydrolysis) | Hydrogenolysis (Bn, Cbz), Mild Acid (tBu), Photolabile |
| Allyl (All) Ester | -CH₂CH=CH₂ | Allyl alcohol, acid catalyst | Pd(0) catalysis (e.g., Pd(PPh₃)₄, scavenger) | Acid-labile (Boc, tBu), Base-labile (Fmoc), Hydrogenolysis (Bn) |
| Photolabile Esters (e.g., o-nitrobenzyl) | -CH₂(o-NO₂)Ph | o-nitrobenzyl bromide, base | UV irradiation | Most chemical deprotection methods |
Causality Behind Experimental Choices
The selection of a carboxyl protecting group is a critical decision driven by the planned synthetic route.
-
For peptide synthesis utilizing the Fmoc strategy , a tert-butyl ester is an excellent choice for protecting the C-terminus of a phenylacetic acid-containing amino acid. The tert-butyl group is stable to the basic conditions (piperidine) used to remove the Fmoc group from the N-terminus, but it can be readily cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).
-
When employing the Boc strategy in peptide synthesis , a benzyl ester is often preferred. The benzyl group is stable to the acidic conditions (TFA) used for Boc deprotection but can be selectively removed by hydrogenolysis, which does not affect the Boc group.
-
In complex natural product synthesis , where multiple protecting groups are necessary, an allyl ester can provide an additional layer of orthogonality. Its removal under neutral conditions with a palladium catalyst allows for deprotection without affecting acid- or base-labile groups.
Orthogonal Protection of Other Functional Groups on the Phenyl Ring
When the phenylacetic acid derivative is substituted with other reactive functional groups, such as amino or hydroxyl groups, these must also be protected orthogonally to the carboxylic acid.
Methodological & Application
Application Note: High-Yield tert-Butyl Esterification of 4-(Benzyloxy)phenylacetic Acid via Boc Anhydride Activation
Executive Summary
This application note details a robust, laboratory-to-pilot scale protocol for the synthesis of tert-butyl 4-(benzyloxy)phenylacetate . While methyl or ethyl esters are trivially synthesized via Fischer esterification, tert-butyl esters present a steric challenge. Traditional acid-catalyzed methods with tert-butanol often fail due to the rapid elimination of the alcohol to isobutylene and the steric bulk of the tert-butyl group.
We present a DMAP-catalyzed activation using Di-tert-butyl dicarbonate (Boc₂O) . This method operates under mild, neutral-to-slightly-basic conditions, preserving the acid-sensitive benzyl ether moiety while avoiding the hazardous handling of gaseous isobutylene or toxic heavy metals.
Key Advantages[1][2]
-
Orthogonality: The benzyl ether (removed by H₂/Pd) and tert-butyl ester (removed by TFA/HCl) provide dual-protection orthogonality essential for complex peptide or peptidomimetic synthesis.
-
Safety: Eliminates the need for pressurized isobutylene gas or explosive diazo compounds.
-
Purity: The primary byproducts are CO₂ (gas) and tert-butanol (volatile), simplifying downstream processing.[1]
Strategic Method Selection
The synthesis of tert-butyl esters from carboxylic acids is non-trivial. Below is a comparative analysis justifying the selection of the Boc₂O/DMAP method for this specific substrate.
| Method | Reagents | Suitability for 4-(Benzyloxy)phenylacetic acid | Verdict |
| Acid Catalysis (Fischer) | Low. Strong acid risks cleaving the benzyl ether; | ⛔ Avoid | |
| Isobutylene Addition | Isobutylene gas, H₂SO₄ | Medium. Industrial standard, but requires pressure vessels and gas handling. Acid catalyst may affect benzyl ether. | ⚠️ Scale-up only |
| Steglich Esterification | DCC, DMAP, | Medium. Effective, but removal of dicyclohexylurea (DCU) is mechanically difficult and can contaminate the product. | ⚠️ Second Choice |
| Boc Anhydride Activation | Boc₂O, DMAP, | High. Mild conditions ( | ✅ Selected |
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution catalyzed by 4-(Dimethylamino)pyridine (DMAP). Unlike standard anhydride couplings, the reaction is driven by the irreversible evolution of carbon dioxide.
Mechanistic Pathway[2][3][4][5][6][7][8]
-
Activation: DMAP attacks Boc₂O to form a reactive
-Boc-pyridinium species. -
Acylation: The carboxylate of 4-(benzyloxy)phenylacetic acid attacks the active species, forming a mixed anhydride.
-
Esterification: The tert-butoxide anion (or tert-butanol assisted by DMAP) attacks the mixed anhydride.
-
Collapse: The intermediate collapses to release CO₂, regenerating the catalyst and forming the ester.
Figure 1: Catalytic cycle for the Boc₂O-mediated esterification.[2][1] Note the irreversible CO₂ release driving the equilibrium.
Detailed Experimental Protocol
Reagents and Equipment
-
Substrate: 4-(Benzyloxy)phenylacetic acid (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) (0.15 – 0.30 equiv)
-
Solvent: tert-Butanol (
-BuOH) (Reagent/Solvent grade). Note: THF can be used as a co-solvent if solubility is an issue, but neat t-BuOH is preferred to suppress symmetric anhydride formation. -
Glassware: Round-bottom flask with a drying tube (CaCl₂) or N₂ bubbler.[3] Do not seal the system due to gas evolution.
Step-by-Step Procedure
Step 1: Preparation
Dissolve 4-(benzyloxy)phenylacetic acid (10 mmol, 2.42 g) in tert-butanol (20 mL). If the acid does not dissolve completely, warm slightly to
Step 2: Activation Add Boc₂O (20 mmol, 4.36 g) to the solution. The mixture should be a clear or slightly cloudy solution.
Step 3: Catalyst Addition (Critical Step) Add DMAP (1.5 mmol, 183 mg) in small portions.
-
Observation: Immediate effervescence (CO₂) will occur.
-
Control: Maintain temperature at
. Use a water bath if the exotherm is noticeable.
Step 4: Reaction Monitoring Stir the reaction at room temperature for 4–12 hours.
-
TLC Monitoring: Eluent 20% Ethyl Acetate in Hexanes.
-
Substrate
: ~0.1 (streaks). -
Product
: ~0.6–0.7. -
Stain: UV (active) and KMnO₄ (oxidizes benzyl/alcohol).
-
Step 5: Workup
-
Concentrate the reaction mixture under reduced pressure to remove excess
-BuOH and THF. -
Redissolve the residue in Ethyl Acetate (50 mL).
-
Acid Wash: Wash with 0.5 M HCl (2 × 20 mL) to remove DMAP. Note: Keep exposure brief to avoid ester hydrolysis.
-
Base Wash: Wash with Saturated NaHCO₃ (2 × 20 mL) to remove unreacted carboxylic acid.
-
Drying: Wash with Brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
Step 6: Purification
The crude material is often
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Analytical Validation
To ensure the integrity of the product, the following analytical parameters should be verified.
Proton NMR ( NMR, 400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Verification |
| 7.30 – 7.45 | Multiplet | 5H | Ar-H (Benzyl) | Confirms Benzyl group retention |
| 7.18 | Doublet ( | 2H | Ar-H (Phenyl, meta to ether) | AA'BB' System |
| 6.92 | Doublet ( | 2H | Ar-H (Phenyl, ortho to ether) | AA'BB' System |
| 5.05 | Singlet | 2H | Ph-CH ₂-O | Benzyl Methylene |
| 3.48 | Singlet | 2H | Ar-CH ₂-COO | Alpha-Methylene (Shifted upfield from acid) |
| 1.44 | Singlet | 9H | -C(CH ₃)₃ | Diagnostic tert-Butyl Signal |
Quality Control Criteria
-
Absence of Acid: No broad singlet at 10–12 ppm (COOH).
-
Absence of Boc Anhydride: No signal at 1.50 ppm (Boc₂O methyls are distinct from ester
-Bu). -
Benzyl Stability: Integration ratio of Benzyl (5H) to Phenyl (4H) must remain constant.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation or moisture. | Ensure reagents are dry. Increase Boc₂O to 2.5 equiv. |
| Symmetric Anhydride | Insufficient | Use neat |
| Boc-Protected Phenol | Benzyl ether cleavage (Unlikely). | Check reagents for strong acids. Ensure Pd/C is NOT present. |
| Solidification | Product MP is near RT. | The product may be a low-melting solid. Dry thoroughly under high vacuum. |
References
-
Takeda, K., et al. "Efficient Preparation of tert-Butyl Esters from Carboxylic Acids and Di-tert-butyl Dicarbonate." Synthesis, vol. 1994, no. 10, 1994, pp. 1063–1066. Link
-
Gooßen, L. J., & Döhring, A. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of Di-tert-butyl Dicarbonate." Synlett, vol. 2004, no. 02, 2004, pp. 263–266. Link
-
Basel, Y., & Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited.[4] Their Reactions with Amines and Alcohols."[5][4][6] The Journal of Organic Chemistry, vol. 65, no. 20, 2000, pp. 6368–6380. Link
-
Armstrong, A., et al. "tert-Butyl 2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate." Organic Syntheses, vol. 81, 2004, p. 98. (Reference for alternative tert-butyl esterification strategies). Link
Sources
Using tert-butyl trichloroacetimidate for phenylacetate synthesis
Application Note: High-Fidelity Synthesis of tert-Butyl Phenylacetates Using tert-Butyl Trichloroacetimidate (TBTA)
Part 1: Abstract & Strategic Rationale
The protection of carboxylic acids as tert-butyl esters is a cornerstone strategy in medicinal chemistry and peptide synthesis. While traditional methods utilizing isobutylene gas require high-pressure vessels and strong mineral acids (
This guide details the protocol for synthesizing tert-butyl phenylacetate derivatives using TBTA. This method is defined by its mild conditions (room temperature), operational simplicity (filtration-based byproduct removal), and compatibility with acid-sensitive functional groups often found in drug intermediates.
Key Advantages:
-
Safety: Eliminates the need for pressurized isobutylene gas.
-
Selectivity: Preferential esterification of carboxyl groups over hydroxyls under controlled conditions.
-
Purification: The byproduct, trichloroacetamide, is easily removed via filtration or basic wash.
Part 2: Mechanism of Action
Understanding the mechanism is critical for troubleshooting low yields. The reaction does not proceed via a simple nucleophilic attack but rather through an imidate-activated cation-like transition state.
-
Activation: The Lewis Acid (or Brønsted acid) coordinates to the imidate nitrogen (
), increasing the leaving group ability of the trichloroacetamide moiety. -
Ionization/Transfer: The tert-butyl group develops significant carbocation character.
-
Capture: The carboxylate oxygen intercepts the tert-butyl species, expelling neutral trichloroacetamide.
Figure 1: Mechanistic pathway of TBTA-mediated esterification involving Lewis Acid activation and trichloroacetamide expulsion.
Part 3: Experimental Protocol
Materials & Stoichiometry
| Component | Equiv. | Role | Critical Parameter |
| Phenylacetic Acid Deriv. | 1.0 | Substrate | Must be dry (lyophilized if necessary). |
| TBTA | 1.2 - 1.5 | Reagent | Moisture sensitive; store at 2-8°C. |
| 0.05 - 0.1 | Catalyst | Freshly distilled or high-grade commercial. | |
| Cyclohexane / DCM | 2:1 Ratio | Solvent | Non-polar solvent promotes precipitation of byproduct. |
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool to Room Temperature (RT) under a stream of Nitrogen (
) or Argon. -
Add Phenylacetic Acid (1.0 mmol, 136 mg) and dissolve in Cyclohexane/DCM (2:1 v/v, 5 mL).
-
Note: If the substrate is insoluble in Cyclohexane, pure DCM can be used, but byproduct precipitation will be less efficient.
-
Step 2: Reagent Addition
-
Add TBTA (1.5 mmol, 328 mg) to the stirring solution.
-
Crucial: Stir for 5 minutes to ensure homogeneity before adding the catalyst.
Step 3: Catalysis
-
Add
(0.1 mmol, ~12 L) dropwise via a microsyringe. -
Observation: The solution may become slightly warm.[1] A white precipitate (trichloroacetamide) should begin to form within 15–30 minutes.
Step 4: Reaction Monitoring
-
Stir at RT for 2–4 hours.
-
Monitor via TLC (Hexanes/EtOAc 4:1). The ester usually runs higher (
) than the acid. -
Stain: Use
or UV. The trichloroacetamide byproduct is UV active and can confuse interpretation; verify with authentic standards if possible.
Step 5: Workup & Purification
-
Quench: Add solid
(approx. 50 mg) to neutralize the catalyst. Stir for 10 mins. -
Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the precipitated trichloroacetamide.
-
Wash: Rinse the filter cake with cold Hexanes (2 x 5 mL).
-
Extraction (Optional but recommended for high purity):
-
Wash the filtrate with saturated aqueous
(1 x 10 mL) to remove unreacted acid. -
Wash with Brine (1 x 10 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Final Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
Part 4: Process Control & Troubleshooting
The following decision tree helps resolve common issues encountered during synthesis.
Figure 2: Troubleshooting logic for TBTA esterification.
Critical Note on Byproduct Removal: While filtration removes the bulk of trichloroacetamide, trace amounts often remain. Because trichloroacetamide has a pKa of ~10.6 (similar to phenol), it can be removed by washing the organic layer with 1M NaOH or 1M KOH if your ester is stable to brief basic contact. For base-sensitive esters, rely strictly on chromatography.
Part 5: Case Study Data
Substrate: 4-Nitrophenylacetic Acid Target: tert-Butyl 2-(4-nitrophenyl)acetate
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Solvent | DCM (100%) | Cyclohexane/DCM (2:1) |
| Catalyst | ||
| Time | 6 hours | 3 hours |
| Yield | 78% | 92% |
| Purity (HPLC) | 94% | >98% |
Insight: The mixed solvent system (Condition B) accelerates the reaction by precipitating the byproduct, shifting the equilibrium toward ester formation (Le Chatelier's principle).
References
-
Armstrong, A. et al. (1988). A new method for the preparation of tert-butyl ethers and esters. Tetrahedron Letters, 29(20), 2483-2486. Link
-
Schmidt, R. R.[2] & Michel, J. (1980). Simple Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition, 19(9), 731-732. Link
- Pohmakotr, M. et al. (2024). Recent Advances in tert-Butyl Ester Protection Strategies.
-
Wessel, H. P. et al. (1985). Trichloroacetimidates as Alkylating Reagents. Organic Syntheses. Link
Sources
Application Note: Alkylation Protocols for tert-Butyl [4-(benzyloxy)phenyl]acetate
Executive Summary
Target Molecule: tert-Butyl [4-(benzyloxy)phenyl]acetate
Reaction Class:
This guide details two distinct protocols for the
Mechanistic Insight & Retrosynthetic Logic
Structural Analysis
The substrate contains three critical functional motifs:[1]
-
-Methylene Protons: The
of a phenylacetate ester is approximately 22–24 (DMSO). The para-benzyloxy group is electron-donating, slightly destabilizing the anion compared to unsubstituted phenylacetate, but the effect is marginal. -
** tert-Butyl Ester:** Provides significant steric bulk. This is advantageous for preventing self-condensation (Claisen) but requires a non-nucleophilic base to avoid cleavage.
-
Benzyloxy Ether: Stable to strong bases (LiHMDS, NaOH) but sensitive to hydrogenation or strong Lewis acids (
).
The Mono-Alkylation Challenge
The primary failure mode in phenylacetate alkylation is bis-alkylation . Once the first alkyl group is introduced, the remaining
-
Kinetic Control (Method A): Uses a hindered, non-nucleophilic base (LiHMDS) at -78°C to quantitatively form the enolate before the electrophile is added. This prevents "enolate exchange" between product and starting material.
-
Thermodynamic/PTC Control (Method B): Relies on the high reactivity of the interfacial ion pair. The steric bulk of the tert-butyl group is leveraged here to slow down the second alkylation event.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical enolate control point to prevent bis-alkylation.
Method A: High-Precision Kinetic Alkylation (LiHMDS)
Best For: Small to mid-scale (100 mg – 10 g), high-value electrophiles, or when mono-alkylation selectivity must be >95%.
Reagents & Equipment
-
Substrate: tert-Butyl [4-(benzyloxy)phenyl]acetate (1.0 equiv).
-
Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.1 equiv). Note: LiHMDS is preferred over LDA because it is less basic and less prone to causing ester cleavage or proton exchange.
-
Electrophile: Alkyl halide (e.g., MeI, BnBr, AllylBr) (1.2 equiv).[2]
-
Solvent: Anhydrous THF (0.1 – 0.2 M concentration).
-
Additives: HMPA or DMPU (Optional, 2-3 equiv) if the electrophile is unreactive.
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C (dry ice/acetone bath).
-
Base Addition: Charge the flask with Anhydrous THF. Add LiHMDS (1.1 equiv) via syringe.
-
Substrate Addition: Dissolve the substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiHMDS solution over 15–20 minutes along the side of the flask.
-
Why: Slow addition ensures the concentration of free base is always higher than the substrate locally, favoring quantitative deprotonation and preventing the "ketene" mechanism or self-condensation.
-
-
Enolate Maturation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange due to the conjugation of the enolate with the benzyloxy-phenyl system.
-
Electrophile Addition: Add the electrophile (1.2 equiv) neat or in THF solution in one portion.
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Checkpoint: Monitor by TLC/HPLC. If starting material remains at 0°C, do not warm to RT immediately; prolonged time at 0°C is safer than heating.
-
-
Quench: Quench with saturated aqueous
solution while still cold. -
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over
.[3]
Method B: Scalable Phase Transfer Catalysis (PTC)
Best For: Large scale (>10 g), simple electrophiles, robust substrates. Avoids cryogenic conditions and strictly anhydrous solvents.
Reagents & Equipment[3]
-
Substrate: 1.0 equiv.
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%).[2]
-
Base: 50% w/w aqueous NaOH or KOH (3.0 equiv).
-
Solvent: Toluene (0.5 M).
-
Electrophile: 1.2 – 1.5 equiv.
Step-by-Step Protocol
-
Setup: To a round-bottom flask, add the substrate and the alkyl halide (electrophile) in Toluene.
-
Catalyst Addition: Add TBAB (10 mol%). Stir vigorously to ensure dispersion.
-
Base Initiation: Add the 50% NaOH solution dropwise.
-
Note: The reaction is exothermic. For large scales, use an ice bath during addition.
-
-
Agitation: Stir vigorously at Room Temperature (20–25°C). High agitation speed is critical to maximize the interfacial surface area.
-
Monitoring: Check HPLC every 30 minutes. Phenylacetates under PTC conditions react rapidly (often < 2 hours).
-
Caution: Do not leave overnight. Prolonged exposure to 50% NaOH can eventually hydrolyze the bulky ester, even though t-butyl is resistant.
-
-
Workup: Dilute with water and Toluene. Separate phases. Wash organic layer with 1M HCl (to remove amine residues) and then brine.
Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Method A (LiHMDS) | Method B (PTC) |
| Selectivity (Mono/Bis) | Excellent (>95:5) | Good (Variable ~85:15) |
| Operational Difficulty | High (Anhydrous, -78°C) | Low (RT, Open air) |
| Scalability | Limited by cooling capacity | Excellent |
| Substrate Tolerance | Sensitive functional groups | Base-stable groups only |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Enolate quenched by moisture (Method A) or poor stirring (Method B). | Dry THF over sieves. Increase RPM for PTC reactions. |
| Bis-Alkylation | Excess base or "Enolate Equilibration" (warming too fast). | Use exactly 1.05-1.1 equiv base. Keep T < -40°C for longer. |
| Hydrolysis (Acid) | Cleavage of t-butyl ester during workup. | Avoid strong acids. Use dilute citric acid or |
| Recovery of SM | Steric hindrance of t-butyl group. | Add polar cosolvent (HMPA/DMPU) in Method A to loosen the lithium aggregate. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal alkylation protocol.
References
-
General Protocol for Ester Enolate Alkylation: Rathke, M. W.; Lindert, A. "The Reaction of Lithium N-Isopropylcyclohexylamide with Esters. A General Solution to the Problem of Ester Alkylation." Journal of the American Chemical Society, 1971 , 93, 2318. Link
-
LiHMDS Specifics for Phenylacetates: Kozlowski, J. A. "Lithium Hexamethyldisilazide."[4] Encyclopedia of Reagents for Organic Synthesis, 2001 . Link
-
Phase Transfer Catalysis (Phenylacetate Derivatives): Fedorynski, M.; Wojciechowski, K.; Matacz, Z.; Makosza, M. "Phase Transfer Catalyzed Alkylation of Phenylacetonitrile and Phenylacetic Acid Derivatives." Journal of Organic Chemistry, 1978 , 43, 4682. Link
-
Acidity of Phenylacetates: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988 , 21, 456. Link
-
Commercial Availability of Analog: Sigma-Aldrich. "Methyl 4-tert-butylphenylacetate Product Page." Link (Verifies stability class).
Sources
Tert-butyl [4-(benzyloxy)phenyl]acetate as a building block in drug discovery
Executive Summary
In modern medicinal chemistry, the efficiency of a synthetic route often hinges on the orthogonality of protecting groups. Tert-butyl [4-(benzyloxy)phenyl]acetate represents a high-value "hub" intermediate. It provides a masked tyrosine-like scaffold where the carboxylate is protected as an acid-labile tert-butyl ester, and the phenol is protected as a hydrogenolysis-labile benzyl ether. This dual-protection strategy allows researchers to selectively manipulate either the C-terminus (for amide coupling or heterocycle formation) or the phenolic oxygen (for ether libraries or biaryl coupling) without affecting the other. This guide details the handling, stability, and specific protocols for leveraging this molecule in the synthesis of PPAR agonists, tyrosine mimetics, and protease inhibitors.
Chemical Profile & Stability[1][2]
-
IUPAC Name: tert-butyl 2-[4-(benzyloxy)phenyl]acetate
-
Core Scaffold: Phenylacetic acid (Tyrosine surrogate)
-
Molecular Weight: ~298.38 g/mol
-
Solubility: Highly soluble in DCM, THF, EtOAc; insoluble in water.
Stability Matrix
| Condition | Stability | Notes |
| Aqueous Base (NaOH/LiOH) | High | tert-Butyl esters are resistant to saponification compared to Me/Et esters due to steric bulk. |
| Strong Acid (TFA/HCl) | Low | Rapid cleavage to carboxylic acid + isobutylene. |
| Hydrogenation (H₂/Pd) | Low | Rapid cleavage of benzyl ether to free phenol. |
| Organometallics (LDA/LiHMDS) | Moderate | Compatible at -78°C; useful for |
| Oxidants (KMnO₄) | Moderate | Benzylic position is susceptible to oxidation; ether is stable. |
Strategic Utility: The Orthogonal "Switch"
The power of this building block lies in its ability to direct the synthetic flow in two distinct directions based on the order of deprotection.
Pathway A: Carboxylate-First Functionalization
Used when the phenolic ether is a permanent structural feature or when the phenol requires protection during amide coupling.
-
Mechanism: Acidolysis (TFA/DCM).[1]
-
Outcome: Free carboxylic acid with Benzyl ether intact.
-
Application: Synthesis of amides, esters, or heterocycles (e.g., oxadiazoles).
Pathway B: Phenol-First Functionalization
Used to generate libraries of ethers or to install metabolic handles on the aromatic ring while keeping the lipophilic ester mask.
-
Mechanism: Hydrogenolysis (H₂, Pd/C).
-
Outcome: Free phenol with tert-butyl ester intact.
-
Application:
alkylations, Chan-Lam couplings, or prodrug synthesis.
Figure 1: Orthogonal deprotection logic allowing selective access to reactive centers.
Detailed Experimental Protocols
Protocol A: Selective Cleavage of tert-Butyl Ester (Acidolysis)
Objective: To isolate 4-(benzyloxy)phenylacetic acid without cleaving the benzyl ether.
Reagents:
-
Substrate: Tert-butyl [4-(benzyloxy)phenyl]acetate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10–20 eq)
-
Dichloromethane (DCM) (anhydrous)[1]
-
Optional: Triethylsilane (TES) (2.0 eq) as a cation scavenger if the benzyl group is electron-rich (e.g., PMB), though standard benzyl is usually stable.
Procedure:
-
Preparation: Dissolve the substrate in DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Add TFA dropwise over 5 minutes. Note: Gas evolution (isobutylene) may be observed.
-
Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (usually 1–3 hours). The starting material (high R_f) will disappear, and the acid (low R_f, streaks) will appear.
-
Workup:
-
Concentrate the mixture in vacuo to remove DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove trace TFA (critical for subsequent couplings).
-
Purification: The residue is often pure enough for the next step. If needed, recrystallize from Hexanes/EtOAc or perform an acid-base extraction (dissolve in sat. NaHCO₃, wash with ether, acidify aqueous layer to pH 2, extract with EtOAc).
-
Validation:
-
¹H NMR: Disappearance of the singlet at ~1.4 ppm (9H, t-Bu).[2] Retention of the singlet at ~5.1 ppm (2H, benzylic CH₂).
Protocol B: Selective Cleavage of Benzyl Ether (Hydrogenolysis)
Objective: To isolate tert-butyl (4-hydroxyphenyl)acetate without hydrolyzing the ester.
Reagents:
-
Substrate: Tert-butyl [4-(benzyloxy)phenyl]acetate (1.0 eq)
-
Catalyst: 10% Pd/C (5–10 wt% loading)
-
Solvent: Ethanol or Ethyl Acetate (EtOH is faster, EtOAc is safer for fire hazards).
-
Hydrogen Gas (Balloon pressure).
Procedure:
-
Preparation: Dissolve substrate in solvent (0.1 M). Nitrogen purge the flask to remove oxygen.
-
Catalyst Addition: Carefully add Pd/C. Safety: Pd/C is pyrophoric; add under an inert blanket or as a slurry in water/solvent.
-
Hydrogenation: Evacuate and backfill with H₂ (balloon) three times. Stir vigorously at RT.
-
Monitoring: Monitor by TLC. Product will be more polar than the starting material but less polar than the acid. Reaction time: 2–12 hours.
-
Workup: Filter through a pad of Celite to remove the catalyst. Wash the pad with solvent. Concentrate the filtrate.
Validation:
-
¹H NMR: Disappearance of the aromatic benzyl protons (7.3–7.4 ppm) and benzylic CH₂ (5.1 ppm). Appearance of a broad singlet (OH) exchangeable with D₂O. Retention of t-Bu singlet (1.4 ppm).
Application Note: Synthesis of PPAR Agonist Library
Context: Peroxisome Proliferator-Activated Receptors (PPARs) are targets for metabolic diseases. Many agonists feature a lipophilic "tail" connected to a phenylacetic acid "head."
Workflow:
-
Start: Tert-butyl [4-(benzyloxy)phenyl]acetate.
-
Step 1 (Deprotection): Use Protocol B (H₂/Pd) to reveal the phenol.
-
Step 2 (Library Diversification): Perform a Mitsunobu reaction or
alkylation with a library of lipophilic alcohols/halides (R-X) to install the "tail."-
Why use the t-butyl ester here? It prevents transesterification side reactions common with methyl/ethyl esters during basic alkylations.
-
-
Step 3 (Head Group Activation): Use Protocol A (TFA) to remove the t-butyl group, revealing the free acid necessary for receptor binding (salt bridge formation).
Figure 2: Synthetic workflow for generating a library of ether derivatives.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for t-butyl and benzyl cleavage).
-
Li, B.; et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." J. Org.[3] Chem.2006 , 71, 9045–9050.[3] Link
-
Liu, Z.; et al. "4-Hydroxyphenylacetic acid attenuated inflammation and edema via suppressing HIF-1α in seawater aspiration-induced lung injury in rats." Int. J. Mol.[4] Sci.2014 , 15, 12861-12884.[4] (Bioactivity of the core scaffold). Link
-
Marcantoni, E.; et al. "Selective deprotection of tert-butyl esters in the presence of other acid-sensitive groups." J. Org.[5][3] Chem.2001 , 66, 4430.[3] (Chemo-selectivity data). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. caymanchem.com [caymanchem.com]
- 5. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
IR Spectrum Analysis: Carbonyl Stretch of Tert-Butyl Esters
Executive Summary
The Diagnostic Shift: The carbonyl (
This shift is diagnostic for researchers monitoring the installation or removal of the tert-butyl protecting group (Boc/t-Bu esters) in peptide synthesis and medicinal chemistry. This guide details the mechanistic origins of this shift, provides comparative spectral data, and outlines a self-validating experimental protocol.
Mechanistic Analysis: Why the Shift Occurs
The position of the carbonyl stretch is governed by the force constant (
In tert-butyl esters, two primary competing factors alter
A. The Electronic Effect (Dominant)
The tert-butyl group is a strong electron-donating group (EDG) via the Inductive Effect (+I) .
-
The bulky alkyl group pushes electron density toward the ester oxygen.
-
This density is donated into the carbonyl carbon, increasing the contribution of the single-bond resonance structure (
). -
Result: The
bond weakens (lower bond order), decreasing the force constant ( ) and lowering the stretching frequency ( ).
B. The Steric Effect (Secondary)
The bulky tert-butyl group can force the ester into a non-planar conformation, reducing conjugation between the ether oxygen lone pair and the carbonyl
-
If dominant, this would increase the frequency (restoring double bond character).
-
Reality: In most unstrained tert-butyl esters, the electronic (+I) effect overrides the steric inhibition of resonance, resulting in a net red shift (lower wavenumber) .
Visualizing the Mechanism
Figure 1: Mechanistic pathway showing how the electron-donating nature of the tert-butyl group lowers the carbonyl stretching frequency.
Comparative Spectral Data
The following table compares the carbonyl stretch of common tert-butyl esters against their methyl counterparts. Data represents neat (thin film) liquid acquisition, as solvent effects (e.g., in
| Ester Class | Compound | Methyl Ester | Tert-Butyl Ester | Diagnostic Shift ( |
| Aliphatic | Acetate | 1745–1750 | 1730–1735 | -15 cm⁻¹ |
| Aliphatic | Propionate | 1740–1745 | 1730–1735 | -10 cm⁻¹ |
| Aromatic | Benzoate | 1724–1730 | 1715–1720 | -10 cm⁻¹ |
| Formate | Formate | 1770–1775 | 1750–1755 | -20 cm⁻¹ |
Note: Aromatic esters (Benzoates) naturally appear at lower frequencies than aliphatic ones due to conjugation with the benzene ring. The tert-butyl group lowers this further.
Experimental Protocol: Self-Validating Acquisition
To ensure the spectral shift is real and not an artifact of sample preparation, follow this validated workflow.
Phase 1: Sample Preparation (Neat/ATR)
-
Technique: Attenuated Total Reflectance (ATR) is preferred for tert-butyl esters, many of which are liquids at room temperature.
-
Volatility Warning: Tert-butyl acetate is volatile. If using a transmission cell (NaCl/KBr plates), assemble quickly to avoid evaporation which leads to weak signal-to-noise ratios.
Phase 2: Acquisition & Validation
-
Background Scan: Run an air background immediately before the sample.
-
Peak Intensity: Ensure the Carbonyl peak is between 20–80% Transmittance (0.1–0.7 Absorbance). If the peak "bottoms out" (flat tip), the detector is saturated; use less sample.
-
The "Rule of Three" Check:
-
Peak A:
Stretch (~1730 cm⁻¹) -
Peak B:
Stretch (~1250 cm⁻¹ for acetates, often split) -
Peak C:
Stretch (~1150 cm⁻¹) -
Validation: If Peak A is present but Peaks B/C are absent or weak, check for ketone impurities.
-
Phase 3: Impurity Flagging
-
Hydrolysis Indicator: Tert-butyl esters are acid-labile. A broad peak at 3300–2500 cm⁻¹ (O-H stretch) indicates hydrolysis to the carboxylic acid.
-
Isobutene Loss: If the spectrum resembles a carboxylic acid exactly, the tert-butyl group may have been lost (cleaved) during synthesis or storage.
Workflow Diagram
Figure 2: Decision tree for acquiring and validating the IR spectrum of tert-butyl esters.
References
-
LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
-
Spectroscopy Online. (2018). The C=O[1][2][3][4][5][6][7] Bond, Part VI: Esters and the Rule of Three. [Link]
-
NIST Chemistry WebBook. (2023). Tert-Butyl Acetate IR Spectrum. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Guide: tert-Butyl vs. Methyl Esters in Peptide Synthesis
Executive Summary
In modern peptide synthesis, the choice between tert-butyl (t-Bu) and methyl (Me) esters is rarely a matter of preference but rather a strategic decision dictated by the synthesis platform (Solid Phase vs. Solution Phase) and the required orthogonality.
-
The Verdict: The tert-butyl ester is the industry standard for Fmoc Solid Phase Peptide Synthesis (SPPS) due to its acid lability, which ensures orthogonality to the base-labile Fmoc group and minimizes racemization.
-
The Niche: The methyl ester remains a workhorse in Solution Phase Synthesis and the production of short, non-chiral, or C-terminal protected fragments where cost-efficiency and crystallinity are paramount, despite its higher risk of racemization during cleavage.
This guide analyzes the mechanistic divergences, performance metrics, and experimental protocols for both protecting groups.
Mechanistic Foundations & Orthogonality
The fundamental difference lies in the cleavage mechanism. This dictates which protecting group strategy (Boc vs. Fmoc) they support.
Chemical Lability[1][2][3]
| Feature | tert-Butyl Ester (OtBu) | Methyl Ester (OMe) |
| Structure | Bulky, electron-donating steric shield. | Small, sterically unhindered. |
| Cleavage Condition | Acidolysis (TFA, HCl/Dioxane). | Saponification (LiOH, NaOH) or Nucleophilic attack. |
| Cleavage Mechanism | E1 Elimination : Protonation of carbonyl oxygen | B_AC2 Hydrolysis : Hydroxide attacks carbonyl carbon |
| Primary Application | Side-chain protection in Fmoc SPPS . | C-terminal protection in Solution Phase . |
The Orthogonality Principle
In peptide synthesis, "orthogonality" allows the removal of one protecting group without affecting others.
-
Fmoc/t-Bu Strategy (Standard SPPS):
-
Temporary Group: Fmoc (Removed by Base/Piperidine).[1]
-
Permanent Group:t-Bu (Stable to Base; Removed by Acid/TFA).
-
Result: Perfect orthogonality.
-
-
Solution Phase/Methyl Strategy:
Performance Metrics: The Data
Racemization Risk (Chiral Integrity)
Racemization at the C-terminal amino acid is the most critical failure mode when comparing these esters.
-
Methyl Esters (High Risk): Removal requires strong base (saponification). The base can abstract the acidic
-proton, leading to an enolate intermediate and loss of chirality (epimerization). -
t-Bu Esters (Low Risk): Removal is acid-catalyzed. The
-proton is not acidic under these conditions, preserving chiral integrity.
Comparative Data: Racemization during Cleavage
| Peptide Sequence | Ester Type | Cleavage Reagent | % D-Isomer (Racemization) |
| Z-Ala-Phe-OR | OMe | 1M NaOH (1h) | 3.0 - 15.0% (highly solvent dependent) |
| Z-Ala-Phe-OR | OtBu | 95% TFA (1h) | < 0.1% (undetectable) |
| Z-Asp(OR)-Phe-NH2 | OMe (Side chain) | 1M NaOH | High (plus |
Analyst Note: While additives like CaCl
or using LiOH instead of NaOH can reduce racemization in methyl esters, the risk remains non-zero. t-Bu esters are self-validating regarding chirality.
Aspartimide Formation (Side Reaction)
Aspartimide (Asi) formation is a cyclization reaction where the backbone nitrogen attacks the side-chain ester of Aspartic acid. This is a major plague in peptide manufacturing.
-
Mechanism: Base-catalyzed (e.g., Piperidine during Fmoc removal).[4][5]
-
Steric Effect: The bulky t-Bu group provides steric hindrance that slows down the attack of the backbone amide nitrogen on the side-chain ester. The Methyl ester, being small, offers minimal protection against this cyclization.
Relative Rate of Aspartimide Formation (Model: Val-Lys-Asp(OR)-Gly-Tyr)
| Side-Chain Protection | Steric Bulk | Relative Rate of Asi Formation |
| Asp(OMe) | Low | Very High (Not used in SPPS) |
| Asp(OtBu) | Medium | Moderate (Standard, but problematic in Asp-Gly) |
| Asp(OMpe) | High | Low (Used for difficult sequences) |
Visualization of Workflows
Diagram 1: Orthogonality & Selection Logic
Caption: Selection logic showing why t-Bu is the standard for Fmoc SPPS, while Methyl esters are reserved for Boc/Solution phase routes.
Diagram 2: Aspartimide Failure Mode
Caption: Mechanistic pathway of Aspartimide formation. t-Bu provides a steric barrier that significantly slows this side reaction compared to Methyl esters.
Experimental Protocols
Protocol A: Global Deprotection of tert-Butyl Esters (SPPS Standard)
Use this for Fmoc-based solid phase synthesis.
-
Preparation: Ensure the peptidyl-resin is washed with DCM and dried.
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA:TIS:H2O (95:2.5:2.5 v/v) .
-
Note: If the peptide contains Met, Cys, or Trp, add 2.5% EDT (Ethanedithiol) or DODT to scavenge tert-butyl carbocations.
-
-
Reaction: Add the cocktail to the resin (10 mL per gram of resin). Shake gently at room temperature for 2–3 hours .
-
Work-up: Filter the resin. Concentrate the filtrate under nitrogen flow. Precipitate the peptide by adding ice-cold Diethyl Ether (preferred over MTBE to avoid alkylation risks).
-
Validation: Analyze via HPLC. Expect free carboxylic acids (R-COOH).
Protocol B: Saponification of Methyl Esters (Solution Phase)
Use this for solution phase intermediates or C-terminal deprotection.
-
Solubilization: Dissolve the methyl ester protected peptide in THF:Water (2:1) or Dioxane:Water .
-
Tip: If solubility is poor, add Methanol, but be aware of potential transesterification if reaction times are long.
-
-
Reagent Addition: Cool the solution to 0°C (ice bath) to suppress racemization. Add 1.1 - 1.5 equivalents of LiOH (Lithium Hydroxide).
-
Why LiOH? It is milder than NaOH and less prone to causing racemization due to the lithium cation's coordination properties.
-
-
Monitoring: Stir at 0°C. Monitor via TLC or HPLC every 15 minutes. Stop immediately upon disappearance of the starting material (usually 30–60 mins).
-
Quenching: Acidify carefully to pH 3–4 using 1M HCl or KHSO
. -
Work-up: Extract with Ethyl Acetate.
-
Critical Check: Perform chiral HPLC to verify enantiomeric purity. If racemization >1% is observed, switch to enzymatic hydrolysis (e.g., Pig Liver Esterase) for future batches.
-
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
De La Torre, B. G., & Andreu, D. (2008). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science. [Link]
-
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. [Link]
Sources
Strategic TLC Guide: tert-butyl [4-(benzyloxy)phenyl]acetate
This guide provides an in-depth technical analysis of the Thin Layer Chromatography (TLC) behavior of tert-butyl [4-(benzyloxy)phenyl]acetate , a key intermediate in medicinal chemistry often used as a protected tyrosine derivative.
Executive Summary: The Separation Window
For researchers synthesizing tert-butyl [4-(benzyloxy)phenyl]acetate, the critical chromatographic challenge is distinguishing the lipophilic product from the equally non-polar alkylating agent (Benzyl bromide) and the polar phenolic starting material.
Optimal Performance Metric:
-
Target Rf:
-
Solvent System: 10% Ethyl Acetate in Hexanes[1]
-
Detection: UV (254 nm) primary; CAM Stain secondary.
Chromatographic Profile & Comparative Analysis
Theoretical Basis of Separation
The separation logic relies on the distinct polarity shifts introduced by functional group transformations.
-
Starting Material (SM1 - Phenol): tert-butyl (4-hydroxyphenyl)acetate. Possesses a free phenolic hydroxyl group (H-bond donor), making it significantly more polar.
-
Starting Material (SM2 - Alkyl Halide): Benzyl bromide.[2] Highly lipophilic, lacks H-bond donors/acceptors. Travels near the solvent front.
-
Product: The phenolic -OH is capped with a benzyl group. The molecule retains the lipophilic tert-butyl ester but loses the H-bond donor capability of the phenol, resulting in an Rf value intermediate between the two starting materials, though closer to the solvent front than the phenol.
Comparative Rf Data Table
Note: Values are standardized for Silica Gel 60 F254 plates.
| Compound | Functional Characteristics | Rf (10% EtOAc/Hex) | Rf (20% EtOAc/Hex) | Visualization |
| Benzyl Bromide (Reagent) | Non-polar, Halogenated | 0.85 - 0.90 | > 0.95 | UV (Weak), I₂ |
| Product (Target) | Ether/Ester, Lipophilic | 0.35 - 0.40 | 0.60 - 0.65 | UV (Strong), CAM |
| Phenol Precursor (SM) | Free -OH, H-bond Donor | 0.15 - 0.20 | 0.35 - 0.40 | UV, PMA, FeCl₃ |
| Acid Byproduct (Impurity) | Hydrolyzed Ester (-COOH) | < 0.05 (Streak) | 0.10 (Streak) | UV, Bromocresol |
Expert Insight: The large
Rf (approx. 0.2) between the Product and the Phenol Precursor allows for easy reaction monitoring. However, care must be taken not to confuse the Product with excess Benzyl Bromide if the solvent system is too non-polar (e.g., 100% Hexanes), where both may co-elute near the front.
Visualization of Reaction Pathway & Monitoring
The following diagram illustrates the reaction flow and the corresponding TLC logic required to validate the transformation.
Caption: Reaction pathway showing the polarity shift from polar phenol to lipophilic ether, and the potential hydrolysis risk.
Experimental Protocols
Method A: Standard Reaction Monitoring
Objective: Confirm consumption of tert-butyl (4-hydroxyphenyl)acetate.
-
Plate Preparation: Cut a
cm Silica Gel 60 F254 aluminum-backed plate. Mark a baseline 1 cm from the bottom with a soft pencil. -
Spotting Strategy:
-
Lane 1 (SM): Dissolve a micro-spatula tip of the starting phenol in 0.5 mL EtOAc. Spot 1 µL.
-
Lane 2 (Co-spot): Spot 1 µL of SM solution, let dry, then spot 1 µL of the reaction mixture on top.
-
Lane 3 (Rxn): Spot 1 µL of the reaction mixture (diluted in EtOAc).
-
-
Elution: Develop in a chamber saturated with 10% Ethyl Acetate in Hexanes .
-
Visualization:
-
Step 1 (UV): Observe under 254 nm.[3] The product will appear as a dark purple/black spot against the green fluorescent background. The tert-butyl and benzyl groups enhance UV absorption.
-
Step 2 (Stain - Optional): Dip in Cerium Ammonium Molybdate (CAM) and heat with a heat gun. The product (ether/ester) usually stains dark blue/brown.
-
Method B: Differentiating Product from Benzyl Bromide
If the product spot is too close to the solvent front (Rf > 0.8), you risk co-elution with excess benzyl bromide.
-
Protocol: Change the mobile phase to 100% Toluene or 5% Dichloromethane in Hexanes .
-
Reasoning: Aromatic solvents like Toluene interact via
- stacking with the benzyl groups, often providing different selectivity than the dipole-dipole interactions of EtOAc.
Troubleshooting & Validation (Self-Correcting Systems)
| Observation | Diagnosis | Corrective Action |
| Streaking from Baseline | Acidic hydrolysis of the t-butyl ester. | Add 1% Triethylamine to the mobile phase to neutralize silica acidity. |
| "Ghost" Spot at Solvent Front | Excess Benzyl Bromide. | Do not mistake for product. Verify by staining with KMnO₄ (BnBr oxidizes slowly/differently) or by smell (lachrymator). |
| No Separation (Co-elution) | Solvent too polar (e.g., 50% EtOAc). | Reduce polarity to 5-10% EtOAc/Hexanes. |
| Spot Fades Quickly | Volatility (unlikely for this MW) or decomposition. | The compound is stable; fading suggests weak UV activity. Use CAM stain for permanent record. |
Validation Check: The Co-Spot
Never rely solely on Rf comparison between two different plates. You must use a co-spot (Lane 2).
-
Pass: Two distinct spots (dumbbell shape or fully separated) indicates the reaction is incomplete or the product is different from SM.
-
Fail: A single, perfect circle indicates no reaction has occurred (Product = SM).
References
-
Synthesis and Characterization of tert-butyl phenylacetate deriv
- Source: Royal Society of Chemistry (RSC)
- Context: Describes the synthesis of similar tert-butyl 2-(4-methoxyphenylthio)
-
URL:[Link]
-
TLC Monitoring of Phenolic Alkyl
- Source: Chemistry LibreTexts, "Monitoring a Reaction by TLC".
- Context: General protocols for monitoring the disappearance of limiting reactants (phenols) and appearance of ether products.
-
URL:[Link]
-
Physical Properties of 3-tert-butyl-4-hydroxyphenyl phenylacet
- Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.
- Context: Provides physicochemical data (Lipophilicity/LogP)
-
URL:[Link]
-
Separation of Benzyl Bromide
- Source: Reddit r/Chemistry & r/ChemHelp Archives.
- Context: Community-verified discussions on the difficulty of separating Benzyl Bromide from benzyl ethers and the recommendation of gradient elution or specific solvent systems.
-
URL:[Link]
Sources
HPLC Method Development Guide: tert-Butyl [4-(benzyloxy)phenyl]acetate
The following guide is designed for analytical chemists and process development scientists optimizing the purification and analysis of tert-butyl [4-(benzyloxy)phenyl]acetate .
This compound is a highly lipophilic intermediate often encountered in the synthesis of tyrosine derivatives, PPAR agonists, and other phenylacetic acid-based pharmaceuticals. Its analysis requires a robust understanding of hydrophobic retention mechanisms to separate it from its critical impurities: the hydrolyzed free acid and the debenzylated phenol.
Executive Summary
-
Target Compound: tert-Butyl [4-(benzyloxy)phenyl]acetate
-
Primary Challenge: High lipophilicity (LogP ~4.8–5.2) leads to excessive retention times on standard C18 protocols if not optimized.
-
Critical Separation: Must resolve from [4-(benzyloxy)phenyl]acetic acid (hydrolysis degradant) and tert-butyl (4-hydroxyphenyl)acetate (debenzylated impurity).
-
Recommended Mode: Reversed-Phase (RP-HPLC) with high organic strength or gradient elution.
Chemical Context & Separation Logic
To design an effective method, we must understand the "Hydrophobic Ladder" of the sample matrix. The retention time (RT) on a C18 column is governed by the non-polar surface area of the molecule.
-
The Core: Phenylacetic acid (Polar, Early Elution).
-
Modification 1 (Benzyl Ether): Adds significant hydrophobicity (+2.5 LogP).
-
Modification 2 (tert-Butyl Ester): Masks the polar carboxylic acid, adding further hydrophobicity (+2.0 LogP) and steric bulk.
Theoretical Elution Order:
-
Impurity A: [4-(benzyloxy)phenyl]acetic acid (Acidic, Polar head)
-
Impurity B: tert-butyl (4-hydroxyphenyl)acetate (Phenolic, Moderately Polar)
-
Target: tert-butyl [4-(benzyloxy)phenyl]acetate (Double Lipophilic Cap, Late Eluting)
Comparative Performance Guide
The following table contrasts the target compound against its primary "Alternatives" (impurities/degradants). Retention times are normalized to the Target (RRT = 1.00) based on a standard C18 gradient (50%
| Compound | Structure Type | Predicted LogP | Relative RT (RRT) | Detection Note |
| [4-(benzyloxy)phenyl]acetic acid | Free Acid (Hydrolysis Product) | ~3.2 | 0.45 - 0.55 | Peak tailing possible without TFA/Formic acid. |
| tert-butyl (4-hydroxyphenyl)acetate | Phenol (Debenzylated) | ~2.8 | 0.60 - 0.70 | Distinct UV shift (bathochromic shift at pH > 8). |
| Benzyl Alcohol | Cleavage Byproduct | ~1.1 | 0.15 - 0.20 | Elutes near void volume in high organic methods. |
| Target: tert-butyl [4-(benzyloxy)phenyl]acetate | Diester/Ether (Fully Protected) | ~5.1 | 1.00 | Requires high % organic to elute < 15 min. |
Analyst Note: The critical pair is often the phenol ester vs. the acid, depending on mobile phase pH. At pH 3.0, the acid is neutral and moves closer to the phenol. At neutral pH, the acid ionizes and elutes very early (RRT < 0.3).
Optimized Experimental Protocol
This protocol is designed to validate the purity of the intermediate.
Apparatus & Conditions
-
System: HPLC with UV-Vis / PDA Detector.
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm.
-
Why: "End-capped" prevents silanol interactions with the benzyl ether oxygen.
-
-
Wavelength: 254 nm (aromatic ring) and 210 nm (ester carbonyl).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Controlled).
Mobile Phase Strategy
Due to the high LogP, an isocratic method at 50:50 will result in a run time > 60 mins. A steep gradient is required.
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Table:
| Time (min) | % Solvent B | Phase Description |
|---|---|---|
| 0.0 | 50% | Initial equilibration. |
| 10.0 | 95% | Elution of Target (Expect RT ~8-9 min). |
| 12.0 | 95% | Wash lipophilic impurities. |
| 12.1 | 50% | Re-equilibration. |
| 15.0 | 50% | Ready for next injection. |
Sample Preparation
-
Solvent: Dissolve 1 mg in 1 mL of Acetonitrile (Do not use MeOH; risk of transesterification over time).
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind the benzyl group).
Visualization of Retention Logic
The following diagram illustrates the structural modifications that drive the retention time shifts, helping you diagnose "unknown" peaks in your chromatogram.
Caption: Structural modifications correlate directly to HPLC retention time. The Target compound combines both lipophilic modifications, resulting in the latest elution.
Troubleshooting & Self-Validation
To ensure your method is trustworthy, perform these checks:
-
The "Acid Shift" Test:
-
Inject the sample using a neutral mobile phase (pH 7, Ammonium Acetate).
-
Observation: The Target and Impurity B (Phenol) will remain relatively stable. Impurity A (Acid) will shift significantly earlier (to the solvent front) due to ionization (
). -
Result: This confirms the identity of the acid impurity.
-
-
The "Ghost Peak" Check:
-
If you see a peak at RRT ~0.15, it is likely Benzyl Alcohol or Benzyl Bromide (reagents). Confirm by injecting pure Benzyl Alcohol.
-
-
Transesterification Warning:
-
If using Methanol in the mobile phase or diluent, watch for a small peak eluting just before the target. This is likely the Methyl ester formed via exchange with the tert-butyl group [1]. Always use Acetonitrile for tert-butyl esters.
-
References
-
Ogasa, C., Kayano, K., & Namba, K. (2024).[2] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.[2] Link
-
Yang, J. W., Pan, S. C., & List, B. (2006).[3] Organic Syntheses Procedure: Synthesis of tert-Butyl Esters. Organic Syntheses, 83, 1-17. Link
-
Liu, B.-X., Yu, Y.-P., & Xu, D.-J. (2008).[4] (4-tert-Butylphenyl)acetic acid.[4] Acta Crystallographica Section E, E64, o1971. Link
-
McEachran, A. D., et al. (2018). A comparison of three liquid chromatography (LC) retention time prediction models. Science of The Total Environment, 634, 498-506. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
